(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide
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Description
(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Biological Activity
The compound (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide , often referred to as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
- Chemical Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
The synthesis typically involves a condensation reaction between a suitable benzaldehyde derivative and an amine, followed by sulfonation to introduce the benzenesulfonamide group. The detailed synthetic pathway may vary based on specific substituents on the aromatic rings, which can influence biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzenesulfonamide derivatives. For instance, research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of key survival pathways, leading to increased cell death .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Molecular docking studies suggest that the compound binds effectively to the active site of carbonic anhydrase, forming significant interactions with critical residues .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in preventing oxidative stress-related damage in cells. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall protective effects against cellular damage .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a recent study examining the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP, suggesting that this compound may serve as a lead for developing new anticancer therapeutics .
Case Study: Enzyme Inhibition Profile
Molecular docking simulations have revealed that this compound fits well into the active site of carbonic anhydrase IX, with calculated binding affinities suggesting a strong interaction. This finding supports further exploration into its use as a therapeutic agent for conditions where carbonic anhydrase plays a pivotal role .
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-26(23,24)20-12-8-18(9-13-20)22-14-16-6-10-19(11-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKDXCWLZFTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.